molecular formula C23H19FN4OS2 B2966992 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185023-41-9

4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2966992
CAS No.: 1185023-41-9
M. Wt: 450.55
InChI Key: MIFDPJLZYZCVGI-UHFFFAOYSA-N
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Description

This compound belongs to the thieno-fused triazolo-pyrimidinone class, characterized by a bicyclic core integrating thiophene, triazole, and pyrimidinone moieties. The structure features a 4-ethylbenzyl group at position 4 and a 2-fluorobenzylthio substituent at position 1. Such substitutions are critical for modulating pharmacological activity, solubility, and metabolic stability.

Properties

CAS No.

1185023-41-9

Molecular Formula

C23H19FN4OS2

Molecular Weight

450.55

IUPAC Name

8-[(4-ethylphenyl)methyl]-12-[(2-fluorophenyl)methylsulfanyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one

InChI

InChI=1S/C23H19FN4OS2/c1-2-15-7-9-16(10-8-15)13-27-21(29)20-19(11-12-30-20)28-22(27)25-26-23(28)31-14-17-5-3-4-6-18(17)24/h3-12H,2,13-14H2,1H3

InChI Key

MIFDPJLZYZCVGI-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC=CC=C5F

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-(4-ethylbenzyl)-1-((2-fluorobenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a unique heterocyclic molecule with potential biological activities. Its complex structure features a thieno[2,3-e][1,2,4]triazolo core fused to a pyrimidinone moiety, along with various substituents that may confer specific pharmacological properties.

Structural Characteristics

The molecular formula for this compound is C16H18FNO2SC_{16}H_{18}F_NO_2S, and its structure includes several functional groups that may influence its biological interactions. The presence of sulfur in the thioether linkage and the fluorinated benzyl groups are particularly noteworthy as they can affect the compound's reactivity and binding affinity to biological targets.

Anticancer Potential

Research on structurally similar compounds has demonstrated significant anticancer activity. For instance, derivatives with thieno[3,2-d][1,2,4]triazolo cores have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) . The mechanism of action often involves inhibition of key enzymes or receptors involved in tumor growth and proliferation.

Table 1: Cytotoxicity Data for Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound AMCF-719.4 ± 0.22
Compound BHCT-11614.5 ± 0.30
Compound CPC-340.0 ± 3.9

Molecular docking studies suggest that compounds with similar structures may interact with critical targets such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-Kinase (PI3K). These interactions can inhibit signaling pathways essential for cancer cell survival and proliferation .

Pharmacokinetic Properties

In silico studies on similar compounds indicate favorable pharmacokinetic profiles, including high gastrointestinal absorption and limited brain penetration. This suggests that the compound could be effective when administered orally while minimizing central nervous system side effects .

Safety Profile

The safety profile of related compounds has been assessed using normal cell lines. For example, the IC50 values against normal human skin cells (BJ-1) indicated a lower cytotoxicity compared to established chemotherapeutics like doxorubicin . This highlights the potential for developing safer therapeutic agents.

Table 2: Safety Profile of Related Compounds

CompoundCell LineIC50 (μM)Reference
Compound DBJ-1221.7 ± 30
Compound EBJ-134.81 ± 4.5

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The activity and properties of triazolo-pyrimidinones are highly dependent on substituents. Key analogues include:

Compound Name Substituents Synthesis Method Key Findings
4-(4-Methylphenyl)-1-piperidin-1-ylmethyl-6,7,8,9-tetrahydro[1,2,4]triazolo[4,3-a]benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one Piperidinylmethyl group at position 1; tetrahydrobenzo-thieno core Cyclocondensation of enaminones with amines Demonstrated bioactivity comparable to standard drugs, likely due to enhanced lipophilicity from the piperidine moiety.
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Butyl group at position 4; piperazinyl-pyrimidine chain at position 1 Nucleophilic substitution with propyl linkers Improved solubility and kinase inhibition potential attributed to the polar piperazinyl group.
7-Phenyl-6-methyl-1-(4-tolyl)-thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one-3-ethylcarboxylate Ethyl carboxylate at position 3; tolyl group at position 1 Hydrazonoyl chloride cyclization Moderate antitumor activity, with ester groups enhancing membrane permeability.

Pharmacological Activity

  • Anticancer Potential: Pyridotriazolopyrimidines () with aryl substituents exhibited IC50 values <10 μM against MCF-7 and HepG2 cells, comparable to doxorubicin. The fluorobenzylthio group in the target compound may similarly enhance DNA intercalation or kinase inhibition .
  • Antimicrobial and Anti-inflammatory Effects: Derivatives with pyrrolidinylmethyl or morpholinomethyl groups () showed broad-spectrum activity, suggesting that the 2-fluorobenzylthio group in the target compound could confer selectivity against bacterial or fungal targets .

Physicochemical Properties

  • Solubility : The 4-ethylbenzyl group in the target compound likely reduces aqueous solubility compared to analogues with polar groups (e.g., piperazinyl in ) but improves lipid bilayer penetration .

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